N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
Description
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a chemical compound with diverse applications in scientific research and industry. It boasts a unique structure, featuring a triazole ring linked to a benzylsulfanyl and allyl group, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-2-12-24-18(13-21-28(25,26)17-10-8-16(20)9-11-17)22-23-19(24)27-14-15-6-4-3-5-7-15/h2-11,21H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXELBYXHIVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: A reaction between a suitable hydrazine derivative and a carbon disulfide in an alkaline medium to form a triazole ring.
Substitution Reactions: Introduction of the allyl and benzylsulfanyl groups through nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrially, the compound can be synthesized through automated processes in large reactors, ensuring high yield and purity. Techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions:
Oxidation: Reaction with oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: Reducing agents might convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions, often facilitated by catalysts or base/acid promoters.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Varied depending on the reagents used, leading to different functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its antimicrobial, antifungal, and potential anticancer properties. It’s often part of drug discovery and development projects aiming to synthesize new therapeutic agents.
Industry
In industrial applications, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in creating new materials with specific desired properties.
Mechanism of Action
The compound’s mechanism of action often involves:
Interaction with Enzymes: Inhibition of specific enzymes crucial for the survival of microorganisms or cancer cells.
Disruption of Cellular Processes: Binding to cellular targets, disrupting essential biological processes such as DNA replication or protein synthesis.
Molecular Targets and Pathways
The compound targets molecular pathways that involve:
Enzymatic Activity: Inhibition of key enzymes like proteases or kinases.
Signal Transduction: Altering signal transduction pathways crucial for cell growth and survival.
Comparison with Similar Compounds
Compared to similar compounds, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups
List of Similar Compounds
N-{[4-allyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-benzenesulfonamide
This overview highlights the compound’s synthesis, chemical behavior, applications, and uniqueness. It underscores its significance in various fields of scientific research and industry, emphasizing its potential and importance.
Biological Activity
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole ring, benzylsulfanyl group, and a sulfonamide moiety, which contribute to its diverse pharmacological properties.
- Molecular Formula: C19H19ClN4O2S2
- CAS Number: 338422-29-0
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to inhibit enzymes such as cytochrome P450 and has been associated with antifungal activity. Furthermore, the sulfonamide group may contribute to antibacterial properties by mimicking p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains and fungi. The presence of the benzylsulfanyl group enhances lipophilicity, potentially improving membrane penetration and bioavailability.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cardiovascular Effects
Some studies have reported that sulfonamide derivatives can influence cardiovascular parameters. For example, the biological activity of related compounds on perfusion pressure and coronary resistance has been investigated using isolated rat heart models. These studies suggest that certain sulfonamides may interact with calcium channels, leading to changes in vascular resistance and blood pressure regulation .
Research Findings
| Study | Findings |
|---|---|
| Figueroa-Valverde et al. (2023) | Investigated the impact of sulfonamide derivatives on coronary resistance; found significant decreases in resistance with specific compounds. |
| Hangeland et al. (2008) | Demonstrated that certain triazole-sulfonamide compounds act as calcium channel antagonists, potentially influencing cardiovascular health. |
| Zhang et al. (2015) | Reported on the cytotoxic effects of triazole-containing compounds against cancer cell lines, indicating potential therapeutic applications. |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole-sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner.
- Cardiovascular Studies : Research using isolated rat heart models indicated that certain sulfonamides can significantly lower perfusion pressure and coronary resistance, suggesting potential applications in managing hypertension .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with precursor molecules such as 4-chlorobenzenesulfonamide and functionalized triazole intermediates. Utilize nucleophilic substitution or coupling reactions to introduce the allyl and benzylsulfanyl groups .
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Step 2 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DOE). For example, anhydrous DMF at 80–100°C under nitrogen enhances yield .
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Validation : Monitor reactions via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent).
- Data Table : Common Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Coupling Reaction | EDCI/HOBt, CH₂Cl₂, RT, 24h | 55–60 |
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology :
- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Prepare crystals via slow evaporation in ethanol/water .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., allyl protons at δ 5.2–5.8 ppm, sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 493.2) .
Intermediate Research Questions
Q. What are the key reactivity patterns of the triazole and sulfonamide moieties under oxidative or reductive conditions?
- Methodology :
- Oxidation : Treat with H₂O₂ or mCPBA to convert the benzylsulfanyl group to sulfoxide/sulfone derivatives. Monitor via IR (S=O stretch at 1050–1150 cm⁻¹) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the allyl group to propyl. Confirm via ¹H NMR loss of vinyl protons .
- Data Contradictions : Over-oxidation may degrade the triazole ring; controlled stoichiometry (1–2 eq. oxidant) is critical .
Q. How is the compound screened for biological activity, and what assays are appropriate?
- Methodology :
- Antimicrobial Testing : Use microbroth dilution (MIC against S. aureus, E. coli). Compare to positive controls like ciprofloxacin .
- Enzyme Inhibition : Assay against COX-2 or α-glucosidase via spectrophotometric methods (IC₅₀ calculations) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing benzylsulfanyl with pyridinyl) and compare bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent steric/electronic effects .
- Case Study : A derivative with 4-methylphenyl instead of benzylsulfanyl showed 10× higher COX-2 inhibition, attributed to hydrophobic pocket compatibility .
Q. What advanced computational methods can predict the compound’s mechanism of action or metabolic stability?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electron distribution (e.g., sulfonamide’s electron-withdrawing effect) .
- ADMET Prediction : Use SwissADME to estimate logP (∼3.2), CYP450 interactions, and bioavailability. Correlate with in vitro hepatocyte assays .
- Key Finding : The chlorobenzenesulfonamide group enhances metabolic stability but may reduce solubility (clogP = 3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
